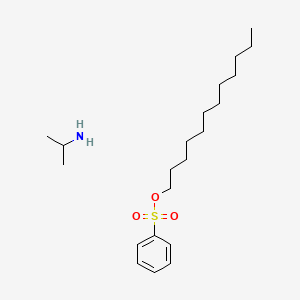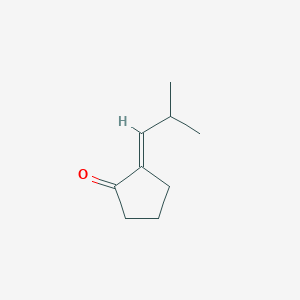
Cyclopentanone, 2-(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-(2-methylpropylidene)- is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is a derivative of cyclopentanone, where the ketone group is substituted with a 2-methylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-methylpropylidene)- can be synthesized through the reaction of cyclopentanone with an appropriate aldehyde or ketone in the presence of a base catalyst. One method involves the use of sodium hydroxide as a catalyst and beta-cyclodextrin as a phase-transfer catalyst. The reaction is carried out at 50°C for 10 hours, followed by neutralization with hydrochloric acid and extraction with toluene .
Industrial Production Methods
Industrial production methods for Cyclopentanone, 2-(2-methylpropylidene)- are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopentanone, 2-(2-methylpropylidene)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-(2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound, which lacks the 2-methylpropylidene group.
Cyclopentane, (2-methylpropylidene)-: A similar compound with a different substitution pattern.
Uniqueness
Cyclopentanone, 2-(2-methylpropylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2E)-2-(2-methylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3/b8-6+ |
InChI Key |
GSSRLAIHCZNDAA-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/1\CCCC1=O |
Canonical SMILES |
CC(C)C=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


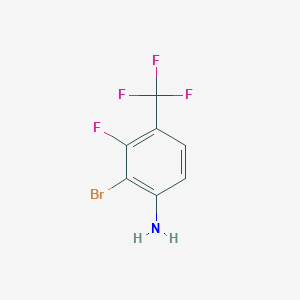
![[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12331470.png)

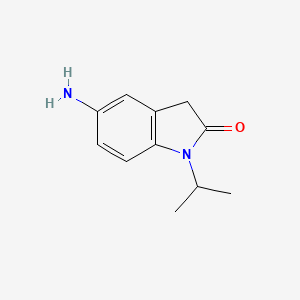
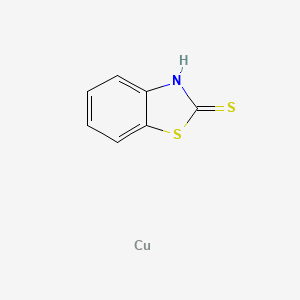
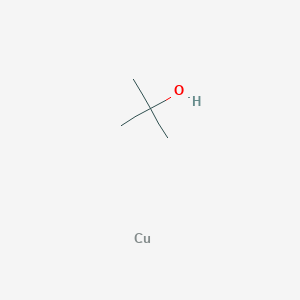
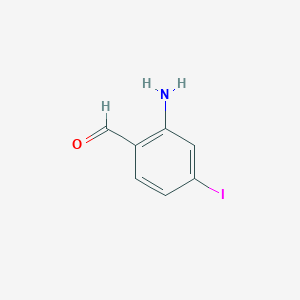
![Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-](/img/structure/B12331498.png)

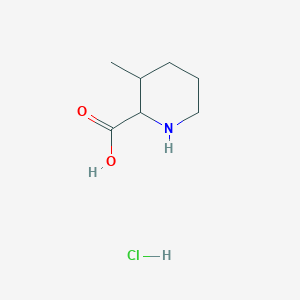
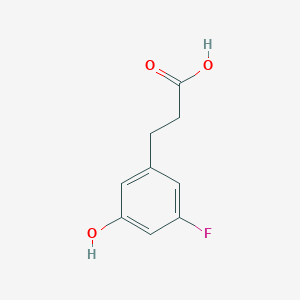
![3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one](/img/structure/B12331510.png)
![5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12331534.png)
